Cas no 5432-07-5 (3-(4-methoxyphenyl)-2-phenylprop-2-enenitrile)

3-(4-methoxyphenyl)-2-phenylprop-2-enenitrile structure
5432-07-5 structure
Product Name:3-(4-methoxyphenyl)-2-phenylprop-2-enenitrile
Numero CAS:5432-07-5
MF:C16H13NO
MW:235.280524015427
CID:1590652
PubChem ID:5376824
Update Time:2025-04-21

3-(4-methoxyphenyl)-2-phenylprop-2-enenitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(4-methoxyphenyl)-2-phenylprop-2-enenitrile
    • Z-2-phenyl-3-(4-methoxyphenyl)acrylonitrile
    • CTK1H3711
    • AG-F-88093
    • Oprea1_089663
    • AC1L3CXS
    • (Z)-3-(4-methoxyphenyl)-2-phenyl-prop-2-enenitrile
    • (Z)-2-phenyl-3-(4-methoxyphenyl)acetonitrile
    • 2-Phenyl-3c-(4-methoxy-phenyl)-acrylonitril
    • (Z)-3-(4-methoxyphenyl)-2-phenylacrylonitrile
    • 2-phenyl-3c-(4-methoxy-phenyl)-acrylonitrile
    • Z-2-phenyl-3-(4-methoxyphenyl)acrylonitrile; CTK1H3711; AG-F-88093; Oprea1_089663; AC1L3CXS; (Z)-3-(4-methoxyphenyl)-2-phenyl-prop-2-enenitrile; (Z)-2-phenyl-3-(4-methoxyphenyl)acetonitrile; 2-Phenyl-3c-(4-methoxy-phenyl)-acrylonitril; (Z)-3-(4-methoxyphenyl)-2-phenylacrylonitrile; 2-phenyl-3c-(4-methoxy-phenyl)-acrylonitrile;
    • Benzeneacetonitrile, .alpha.-[(4-methoxyphenyl)methylene]-
    • NSC636949
    • NSC13697
    • CHEMBL2030523
    • 5432-07-5
    • NSC-636949
    • Benzene, 1-methoxy-4-(2-cyano-2-phenylethenyl)-
    • (2Z)-3-(4-Methoxyphenyl)-2-phenyl-2-propenenitrile #
    • 4-Methoxy-.alpha.-phenylcinnamonitrile
    • SCHEMBL14970303
    • NSC 130857
    • VQADOVBGJXESGV-RVDMUPIBSA-N
    • NSC-130857
    • NSC130857
    • Benzene, 1-methoxy-4-(2-cyano-2-phenylethenyl)
    • NSC 13697
    • Inchi: 1S/C16H13NO/c1-18-16-9-7-13(8-10-16)11-15(12-17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+
    • Chiave InChI: VQADOVBGJXESGV-RVDMUPIBSA-N
    • Sorrisi: O(C)C1C=CC(=CC=1)/C=C(\C#N)/C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 235.09979
  • Massa monoisotopica: 235.1
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 324
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • XLogP3: 3.7
  • Superficie polare topologica: 33Ų

Proprietà sperimentali

  • Densità: 1.12
  • Punto di ebollizione: 384.6°C at 760 mmHg
  • Punto di infiammabilità: 161.9°C
  • Indice di rifrazione: 1.617
  • PSA: 33.02
  • LogP: 3.75938
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd